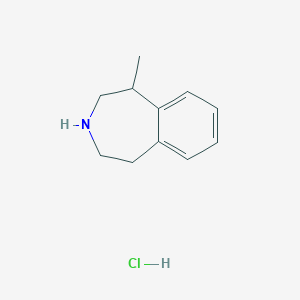
デクロロレック-ロルカセリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a seven-membered ring fused to a benzene ring
科学的研究の応用
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological receptors.
Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
生化学分析
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride in animal models have not been reported. Studies are needed to understand any threshold effects, as well as any toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride can be achieved through several methods. One common approach involves the reductive cyclization of 1,2-bis(cyanomethyl) benzene with hydrogen in the presence of Raney nickel in an alcoholic solution of ammonia at high pressure and 50°C . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents. Optimization of reaction conditions is crucial to maximize the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like palladium or Raney nickel is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized benzazepines.
作用機序
The mechanism of action of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Uniqueness
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
生物活性
5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
- Molecular Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
- CAS Number : Not specified in the sources.
The biological activity of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride is primarily linked to its interaction with various neurotransmitter systems. Research indicates that compounds within the benzazepine class can modulate serotonin (5-HT) receptors, particularly the 5-HT2C receptor. This modulation plays a significant role in appetite regulation and could be beneficial in addressing obesity and related metabolic disorders .
Neuropharmacology
The compound exhibits potential neuropharmacological effects:
- Antidepressant Activity : Benzazepines have been studied for their antidepressant properties. They may enhance serotonergic transmission by acting as agonists or modulators at the 5-HT receptors .
- Anti-addictive Properties : Some studies suggest that similar compounds may help in treating addiction by modulating dopaminergic pathways .
Case Studies
- Obesity Treatment :
- Psychiatric Disorders :
- Research indicates that certain derivatives of benzazepines are being explored for their potential to alleviate symptoms associated with psychosis and depression. The specific activity of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; hydrochloride in these contexts remains an area for further exploration .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGGVTVKGUXISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=CC=CC=C12.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














